Dextrorphan O-beta-D-Glucuronide can be synthesized through various methods, primarily focusing on glucuronidation reactions. The most common approach involves using human liver microsomes in conjunction with uridine 5'-diphosphoglucuronic acid. This method mimics the natural metabolic pathways occurring in the liver, resulting in efficient production of glucuronides .
Dextrorphan O-beta-D-Glucuronide has a molecular formula of and a molecular weight of approximately 433.49 g/mol. The compound's structure includes multiple hydroxyl groups and a glucuronic acid moiety attached via a glycosidic bond.
This complex structure contributes to its pharmacological properties and interactions within biological systems .
Dextrorphan O-beta-D-Glucuronide participates in several chemical reactions primarily as a product of glucuronidation. The key reaction involves the transfer of glucuronic acid to Dextromethorphan facilitated by UDP-glucuronosyltransferases.
The primary mechanism by which Dextrorphan O-beta-D-Glucuronide exerts its effects involves its role in drug metabolism. By facilitating the excretion of Dextromethorphan and other lipophilic compounds, it helps maintain homeostasis within the body.
Upon administration of Dextromethorphan, it is metabolized into Dextrorphan and subsequently converted into Dextrorphan O-beta-D-Glucuronide. This glucuronidation process:
Studies have shown that both Dextrorphan and its glucuronide metabolite can be detected in urine samples following administration of Dextromethorphan .
Dextrorphan O-beta-D-Glucuronide exhibits several notable physical and chemical properties:
These properties influence its behavior within biological systems and its interaction with various biological targets .
Dextrorphan O-beta-D-Glucuronide serves several important scientific uses:
Dextrorphan O-β-D-glucuronide is the terminal, water-soluble metabolite formed during dextromethorphan (DM) biotransformation. Upon oral administration, DM undergoes rapid O-demethylation via cytochrome P450 2D6 (CYP2D6) to yield dextrorphan (DX), the primary pharmacologically active metabolite [1] [10]. DX is subsequently conjugated via uridine diphosphate (UDP)-glucuronosyltransferases (UGTs) to form dextrorphan O-β-D-glucuronide. This Phase II reaction enhances aqueous solubility, facilitating renal excretion and effectively terminating DX’s NMDA receptor-mediated neurological activity [4] [7].
The extent of glucuronidation directly influences systemic DX exposure. In CYP2D6 poor metabolizers (PMs), DM bioavailability increases to ~80% (versus 1%–2% in extensive metabolizers), yet DX formation is markedly reduced. Consequently, DX glucuronidation becomes less dominant in PMs, shifting elimination toward direct N-demethylation of DM by CYP3A4 to form 3-methoxymorphinan [1] [10]. This metabolic diversion underscores the interdependence of Phase I and II pathways in DM disposition.
Dextrorphan O-β-D-glucuronide biosynthesis is catalyzed by specific UGT isoforms, primarily UGT2B7 and UGT1A4. These enzymes transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to DX’s phenolic hydroxyl group, forming an ester linkage [2] [8]. Kinetic studies using recombinant human UGTs confirm UGT2B7 as the high-affinity contributor (Km = 18 µM), while UGT1A4 exhibits lower affinity but higher capacity at elevated DX concentrations [5] [8].
UGT2B7’s catalytic site accommodates DX within a single aglycone-binding pocket, as evidenced by competitive inhibition studies. Morphine (a UGT2B7 substrate) inhibits DX glucuronidation by >85% at saturating concentrations, confirming shared binding topology [8]. The reaction is optimized in vitro by activating microsomal UGTs with alamethicin (a pore-forming agent) and supplementing UDPGA cofactor [5] [9].
Table 1: Human UGT Isoforms Involved in Dextrorphan Glucuronidation
| UGT Isoform | Tissue Expression | Catalytic Efficiency (Vmax/Km) | Inhibition by Morphine |
|---|---|---|---|
| UGT2B7 | Liver, Intestine | High | >85% |
| UGT1A4 | Liver | Moderate | <20% |
| UGT1A9 | Liver, Kidney | Low | Not tested |
Glucuronidation kinetics of dextrorphan have been quantified in human liver microsomes (HLM) and intestinal microsomes (HIM). In HLM, DX exhibits Michaelis-Menten kinetics with a Km of 22 µM and Vmax of 0.45 nmol/min/mg protein, yielding an intrinsic clearance (CLint = Vmax/Km) of 20.5 µL/min/mg [5] [9]. HIM show reduced CLint (5.8 µL/min/mg), indicating lower extrahepatic contribution [5].
CYP2D6 phenotype significantly modulates DX generation and subsequent glucuronidation flux. Ultrarapid metabolizers (UMs) exhibit 8-fold higher DX formation rates compared to PMs, necessitating compensatory increases in UGT activity [6] [7]. Physiologically based pharmacokinetic (PBPK) models incorporating CYP2D6-UGT interplay accurately predict a 26-fold increase in DM AUC in PMs versus extensive metabolizers (EMs), aligning with clinical observations [7].
Table 2: Kinetic Parameters for Dextrorphan Glucuronidation in Human Models
| Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | CLint (µL/min/mg) |
|---|---|---|---|
| HLM | 22 ± 3.1 | 0.45 ± 0.07 | 20.5 |
| HIM | 15 ± 2.4 | 0.09 ± 0.01 | 5.8 |
| rUGT2B7 | 18 ± 2.6 | 1.20 ± 0.15 | 66.7 |
Significant interspecies differences exist in dextrorphan glucuronidation pathways. Human liver relies predominantly on UGT2B7, whereas rats express orthologous Ugt2b1 with 5-fold lower affinity for DX (Km = 110 µM) [7] [9]. Dogs exhibit minimal DX glucuronidation capacity due to deficient phenol-UGT activity, favoring alternative sulfate conjugation [1].
CYP2D6 polymorphism further complicates cross-species extrapolation. Humans exhibit pronounced genetic variability (e.g., CYP2D6*10 allele in Asians reduces DX formation by 70%), while common lab animals (rats, mice) express functionally uniform Cyp2d isoforms [6] [7]. PBPK models demonstrate that humanized CYP2D6-transgenic mice approximate human DM/DX pharmacokinetics more accurately than wild-type mice, validating their utility in translational studies [7].
Table 3: Species Comparison of Dextrorphan Glucuronidation
| Species | Primary UGT Isoform | Relative Activity | CYP2D6 Polymorphism |
|---|---|---|---|
| Human | UGT2B7 | High | Extensive (PM, IM, EM, UM) |
| Rat | Ugt2b1 | Moderate | Absent |
| Dog | Not identified | Very low | Absent |
| Mouse | Ugt1a6 | Low | Absent |
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